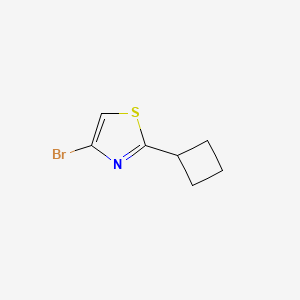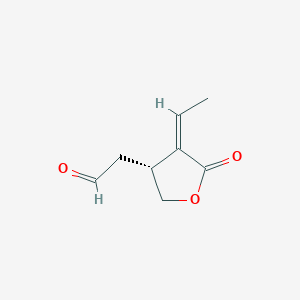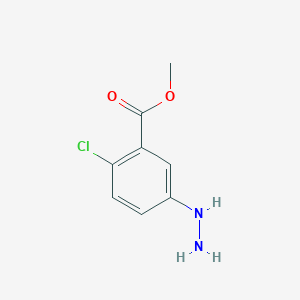
DIPPA 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIPPA hydrochloride is an irreversible, long-lasting, selective, and high-affinity κ-opioid receptor antagonist . It can be used for the research of anxiety and antidepressant .
Physical And Chemical Properties Analysis
DIPPA hydrochloride has a molecular weight of 484.87 and a formula of C22H24Cl3N3OS . It appears as a yellow solid . It is soluble to 30 mM in ethanol and to 50 mM in DMSO .科学研究应用
κ-Opioid Receptor Antagonist
DIPPA hydrochloride is an irreversible, long-lasting, selective, and high-affinity κ-opioid receptor antagonist . The κ-opioid receptor is one of the four related receptors that bind opioid-like compounds in the brain and are responsible for mediating the effects of these compounds. These include analgesia, sedation, euphoria, and respiratory depression .
Research in Anxiety Disorders
DIPPA hydrochloride can be used for the research of anxiety . In animal models, DIPPA hydrochloride has been shown to decrease the latency to feed in Wistar Kyoto rats, which is a common measure used in anxiety research .
Research in Depression
DIPPA hydrochloride can also be used for antidepressant research . In animal models, a high dose of DIPPA hydrochloride increased immobility in SD rats compared to the saline-treated strain control group . This is a common measure used in depression research.
Research in Eating Disorders
DIPPA hydrochloride has been shown to decrease consumption in SD rats compared to the 5 mg/kg group of Wistar Kyoto rats . This suggests that DIPPA hydrochloride could potentially be used in research related to eating disorders.
Research in Obsessive-Compulsive Disorder (OCD)
DIPPA hydrochloride significantly decreases burying time in both strains . This is a common measure used in OCD research, where burying behavior in rodents is considered a sign of compulsive behavior.
作用机制
Target of Action
DIPPA hydrochloride is an irreversible, long-lasting, selective, and high-affinity antagonist for the κ-opioid receptor . The κ-opioid receptor is a G protein-coupled receptor that is widely distributed in the nervous system and plays a crucial role in modulating pain perception, stress responses, and mood .
Mode of Action
As a κ-opioid receptor antagonist, DIPPA hydrochloride binds to the κ-opioid receptors and blocks their activation by endogenous or exogenous agonists . This blockade prevents the downstream signaling cascades triggered by the activation of the κ-opioid receptors .
Biochemical Pathways
The κ-opioid receptor is part of the opioid receptor family, which also includes the μ-opioid and δ-opioid receptors. These receptors are involved in various physiological processes, including pain perception, mood regulation, and stress responses . By blocking the κ-opioid receptor, DIPPA hydrochloride can modulate these processes .
Result of Action
In vivo studies have shown that DIPPA hydrochloride can decrease the latency to feed in Wistar Kyoto rats . High doses of DIPPA hydrochloride have been observed to increase immobility in SD rats compared to the saline-treated strain control group . These results suggest that DIPPA hydrochloride may have potential applications in the research of anxiety and antidepressant .
安全和危害
未来方向
DIPPA hydrochloride can be used for the research of anxiety and antidepressant . It has been used in tests of anxiety-like behavior between Wistar Kyoto and Sprague Dawley rats . The findings support previous research suggesting that κ-opioid receptor antagonists possess anxiolytic-like properties and may potentially represent a novel class of treatments for mood disorders .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWYENYHNOESCX-ZMBIFBSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)

